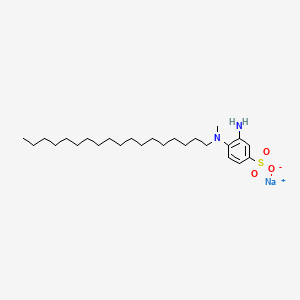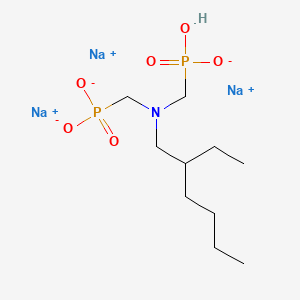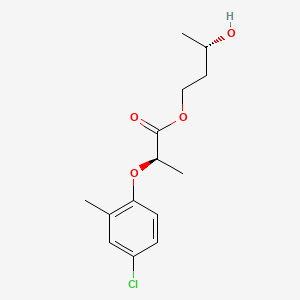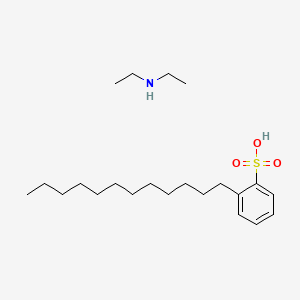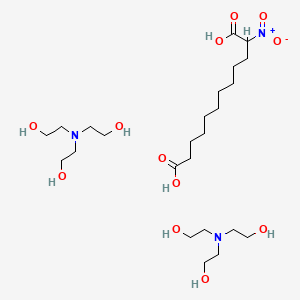
Glycyl-asparaginyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-asparaginyl-glycine is a tripeptide composed of glycine, asparagine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycyl-asparaginyl-glycine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The synthesis typically starts with the attachment of the C-terminal glycine to the resin, followed by the sequential addition of asparagine and the N-terminal glycine. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the peptide is synthesized in a liquid medium, which allows for easier scaling up of the process. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-asparaginyl-glycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, and reduce other functional groups within the peptide.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Aplicaciones Científicas De Investigación
Glycyl-asparaginyl-glycine has several applications in scientific research:
Biochemistry: It is used as a model peptide to study protein folding, stability, and interactions.
Medicine: The peptide can be used in drug delivery systems and as a therapeutic agent in various treatments.
Industrial Processes: It is used in the development of biosensors and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of glycyl-asparaginyl-glycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-glycine: A dipeptide composed of two glycine residues.
Asparaginyl-glycine: A dipeptide composed of asparagine and glycine.
Glycyl-asparagine: A dipeptide composed of glycine and asparagine.
Uniqueness
Glycyl-asparaginyl-glycine is unique due to its specific sequence and the presence of both glycine and asparagine residues. This combination imparts distinct structural and functional properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
36314-39-3 |
|---|---|
Fórmula molecular |
C8H14N4O5 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H14N4O5/c9-2-6(14)12-4(1-5(10)13)8(17)11-3-7(15)16/h4H,1-3,9H2,(H2,10,13)(H,11,17)(H,12,14)(H,15,16)/t4-/m0/s1 |
Clave InChI |
GGEJHJIXRBTJPD-BYPYZUCNSA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)N |
SMILES canónico |
C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


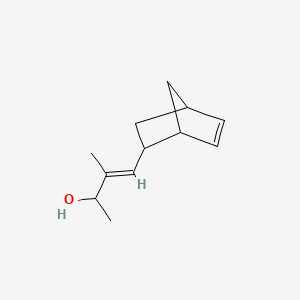

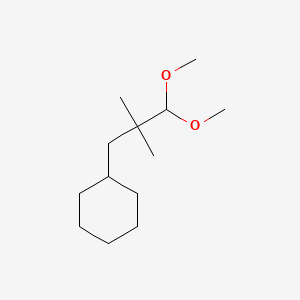
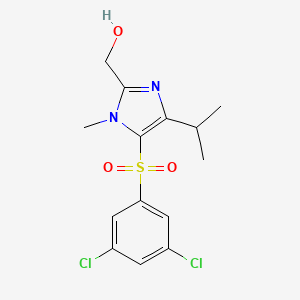
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)

